molecular formula C22H17NO5 B12906637 7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid CAS No. 79807-95-7

7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

Cat. No.: B12906637
CAS No.: 79807-95-7
M. Wt: 375.4 g/mol
InChI Key: ASCGFMFCUMXIEK-UHFFFAOYSA-N
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Description

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core with hydroxy, naphthalen-2-yloxy, and carboxylic acid functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Naphthalen-2-yloxy Group: The naphthalen-2-yloxy group can be attached through an etherification reaction, where the quinoline derivative is reacted with naphthalen-2-ol in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group at the 3-position can be introduced through a carboxylation reaction using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthalen-2-yloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products

    Oxidation: Quinoline-3,4-dione derivatives.

    Reduction: 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-methanol.

    Substitution: Various quinoline derivatives with different functional groups.

Scientific Research Applications

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups can form hydrogen bonds with proteins, while the naphthalen-2-yloxy group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, making it less hydrophobic.

    7-(2-(Naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid: Lacks the hydroxy group, affecting its hydrogen bonding capability.

    4-Hydroxy-7-ethoxyquinoline-3-carboxylic acid: Lacks the naphthalen-2-yloxy group, reducing its overall complexity.

Uniqueness

4-Hydroxy-7-(2-(naphthalen-2-yloxy)ethoxy)quinoline-3-carboxylic acid is unique due to the presence of both hydroxy and naphthalen-2-yloxy groups, which enhance its ability to interact with a wide range of biological targets. This makes it a versatile compound for various scientific research applications.

Properties

CAS No.

79807-95-7

Molecular Formula

C22H17NO5

Molecular Weight

375.4 g/mol

IUPAC Name

7-(2-naphthalen-2-yloxyethoxy)-4-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C22H17NO5/c24-21-18-8-7-17(12-20(18)23-13-19(21)22(25)26)28-10-9-27-16-6-5-14-3-1-2-4-15(14)11-16/h1-8,11-13H,9-10H2,(H,23,24)(H,25,26)

InChI Key

ASCGFMFCUMXIEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCOC3=CC4=C(C=C3)C(=O)C(=CN4)C(=O)O

Origin of Product

United States

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